2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Overview
Description
2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24BrN5O and its molecular weight is 466.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is believed to be specific receptors or enzymes involved in cellular signaling pathways. Given its structure, it may interact with G-protein coupled receptors (GPCRs) or kinases, which play crucial roles in various physiological processes .
Mode of Action
This compound likely binds to its target receptors or enzymes through its piperazine and pyrimidine moieties. The interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target protein. These changes can either activate or inhibit the target’s function, depending on the nature of the interaction .
Biochemical Pathways
Upon binding to its target, the compound may influence several downstream signaling pathways. For instance, if it targets a kinase, it could modulate phosphorylation cascades that regulate cell growth, differentiation, or apoptosis. Alternatively, if it interacts with a GPCR, it could affect cyclic AMP (cAMP) levels, influencing cellular responses such as metabolism, gene expression, and ion channel activity .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability. The presence of lipophilic groups suggests good membrane permeability, facilitating absorption. Metabolism likely occurs in the liver via cytochrome P450 enzymes, leading to various metabolites. Excretion is expected to be primarily renal .
Result of Action
At the molecular level, the compound’s action results in altered activity of its target proteins, leading to changes in cellular functions. This can manifest as inhibition of cell proliferation, induction of apoptosis, or modulation of metabolic pathways. At the cellular level, these effects can translate into therapeutic outcomes such as reduced tumor growth or improved metabolic control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance, extreme pH levels might affect its ionization state, altering its binding affinity to the target. Similarly, high temperatures could lead to degradation, reducing its effectiveness. The presence of competing substrates or inhibitors can also modulate its action .
Properties
IUPAC Name |
(3-bromophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN5O/c1-16-6-8-20(9-7-16)26-21-14-17(2)25-23(27-21)29-12-10-28(11-13-29)22(30)18-4-3-5-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIPRWRIAROKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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